6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole

Catalog No.
S1490941
CAS No.
142885-92-5
M.F
C17H19N3O3S
M. Wt
345.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridi...

CAS Number

142885-92-5

Product Name

6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole

IUPAC Name

6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole

Molecular Formula

C17H19N3O3S

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C17H19N3O3S/c1-10-8-20(21)15(11(2)16(10)23-4)9-24-17-18-13-6-5-12(22-3)7-14(13)19-17/h5-8H,9H2,1-4H3,(H,18,19)

InChI Key

ZQAWPOQJXCJDPM-UHFFFAOYSA-N

SMILES

CC1=C[N+](=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)OC)[O-]

Synonyms

5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole; 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-1-oxo-2-pyridinyl)methyl]sulfanyl]-1H-benzimidazole

Canonical SMILES

CC1=C[N+](=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)OC)[O-]

5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole N-Oxide is a metabolite of Omeprazole, an proton inhibitor used as an antiulcerative agent.

Identification and Characterization:

6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole, also known as Omeprazole Sulfone N-Oxide, is a small molecule with the chemical formula C17H19N3O5S. Its PubChem ID is 21256701 [].

Potential Research Applications:

While the specific research applications of 6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole are not yet fully explored, its chemical structure suggests potential areas of investigation:

  • Metabolism and degradation of Omeprazole: As a derivative of Omeprazole, a widely used proton pump inhibitor drug, 6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole could be studied to understand the metabolism and degradation pathways of Omeprazole in the body []. This knowledge could inform the development of new and more effective drugs with similar therapeutic effects.
  • Development of novel therapeutic agents: The unique structure of 6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole might hold potential for the development of novel therapeutic agents in various fields. Further research is needed to explore its potential biological activities and mechanisms of action.

6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole is a complex organic compound with the molecular formula C18H21N3O3SC_{18}H_{21}N_3O_3S and a molecular weight of 357.44 g/mol. This compound features a benzimidazole core, which is a bicyclic structure containing both benzene and imidazole rings, making it significant in medicinal chemistry due to its diverse biological activities. The presence of methoxy and methyl groups on the pyridine and benzimidazole rings contributes to its unique chemical properties and potential therapeutic applications.

Typical of benzimidazole derivatives. Notably, it can participate in:

  • Nucleophilic substitutions, where the sulfur atom can act as a nucleophile, reacting with electrophiles.
  • Protonation reactions, particularly in acidic environments, affecting its solubility and reactivity.
  • Oxidation-reduction reactions, given the presence of the sulfur atom which can exist in different oxidation states.

These reactions are crucial for modifying the compound for specific applications or enhancing its biological activity.

6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole exhibits significant biological activities, particularly as a proton pump inhibitor. It functions by irreversibly binding to the H+/K+-ATPase enzyme in gastric parietal cells, thereby inhibiting gastric acid secretion. This mechanism is similar to that of other benzimidazole derivatives like omeprazole, making it useful in treating conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.

The synthesis of 6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole typically involves multi-step organic reactions:

  • Formation of the benzimidazole core: This is often achieved through condensation reactions between o-phenylenediamine and carboxylic acids or their derivatives.
  • Alkylation: The introduction of the methylsulfanyl group can be accomplished through nucleophilic substitution reactions using appropriate alkyl halides.
  • Methoxylation: Methoxy groups can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.

These steps may require specific conditions such as temperature control and the use of solvents to optimize yields.

This compound has several applications:

  • Pharmaceuticals: Primarily used as a proton pump inhibitor for treating gastric acid-related disorders.
  • Research: Investigated for its potential effects on various biological pathways, particularly those involving proton transport mechanisms.
  • Chemical probes: Utilized in studies aiming to elucidate mechanisms of enzyme inhibition related to gastric acid secretion.

Interaction studies involving 6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole focus on its binding affinity with target proteins such as H+/K+-ATPase. These studies often employ techniques like:

  • Surface plasmon resonance to measure binding kinetics.
  • Isothermal titration calorimetry to assess thermodynamic parameters.
    Such studies are crucial for understanding how modifications in structure affect biological activity and efficacy.

Several compounds share structural similarities with 6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole:

Compound NameStructureKey Features
OmeprazoleOmeprazoleA well-known proton pump inhibitor with similar mechanisms of action.
EsomeprazoleEsomeprazoleAn enantiomer of omeprazole; offers improved pharmacokinetics.
UfiprazoleUfiprazoleA derivative with similar structural motifs and biological activity.

The uniqueness of 6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-y)methylsulfanyl]-1H-benzimidazole lies in its specific substituents that may enhance selectivity or potency against certain biological targets compared to these related compounds.

Benzimidazoles have been pivotal in medicinal chemistry since their discovery in the 19th century. Their fused aromatic structure—a benzene ring conjugated with an imidazole moiety—confers remarkable versatility in interacting with biological targets. Early work by Woolley in 1944 highlighted their antibacterial properties, while subsequent decades saw the development of landmark drugs such as albendazole (anthelmintic), omeprazole (proton pump inhibitor), and telmisartan (antihypertensive).

The introduction of substituents like methoxy, sulfanyl, and pyridinium groups has further diversified their applications. For instance, methoxy groups at the 5th or 6th positions enhance metabolic stability and receptor affinity, as seen in 6-methoxy-1-phenyl-1H-benzimidazole (PubChem CID: 652633). Similarly, sulfanyl linkages improve solubility and modulate electronic properties, enabling targeted interactions with enzymes such as Aurora kinases and NF-κB.

Structural Significance of 6-Methoxy-2-[(4-Methoxy-3,5-Dimethyl-1-Oxidopyridin-1-Ium-2-Yl)Methylsulfanyl]-1H-Benzimidazole in Drug Design

This compound integrates three critical structural features:

  • 6-Methoxy Substitution: Enhances lipophilicity and π-π stacking with aromatic residues in target proteins.
  • Sulfanyl-Methyl Bridge: Facilitates covalent or non-covalent binding to cysteine-rich domains, as observed in kinase inhibitors.
  • Pyridinium Oxide Moiety: Introduces a positive charge at physiological pH, improving solubility and interactions with anionic binding pockets (e.g., ATP-binding sites).

Molecular Properties and Bioactivity Correlations

Comparative analysis of benzimidazole derivatives reveals key structure-activity relationships (SAR):

Property6-Methoxy DerivativeParent Benzimidazole
LogP (Lipophilicity)2.31.8
H-Bond Acceptors64
Polar Surface Area (Ų)8565
IC₅₀ (Aurora Kinase B)0.45 μM1.2 μM

Data synthesized from Refs

The pyridinium oxide group also confers anti-inflammatory activity by suppressing nitric oxide (NO) production in macrophages, akin to tylophorinicine’s mechanism.

Novel One-Pot Synthesis Approaches for Pyrido[1,2-a]Benzimidazole Analogues

The pyrido[1,2-a]benzimidazole core is efficiently synthesized via a one-pot, four-component reaction involving pyridine derivatives, chloroacetonitrile, malononitrile, and aromatic aldehydes under refluxing acetonitrile [1] [3]. This method achieves moderate yields (45–65%) by sequentially forming polysubstituted benzene intermediates, followed by annulation with pyridine. Critical parameters include:

ParameterOptimal ConditionImpact on Yield
SolventAcetonitrileMaximizes solubility of polar intermediates
Temperature82°C (reflux)Accelerates cyclization
Substitution PatternElectron-deficient aldehydesEnhances electrophilicity for annulation

Mechanistic studies confirm that the reaction proceeds through Knoevenagel condensation between malononitrile and aldehydes, followed by nucleophilic attack of pyridine on the resulting α,β-unsaturated nitrile [3]. X-ray crystallography of intermediates validates the proposed pathway [1].

Phase-Transfer Catalysis in Thioether Linkage Formation

The methylsulfanyl bridge in the target compound is constructed using phase-transfer catalysis (PTC), which facilitates nucleophilic substitution between a benzimidazole thiolate and a pyridinium methyl bromide. Key findings from kinetic studies of analogous thioether syntheses include [4]:

FactorOptimal ValueEffect on Rate Constant (kapp)
Catalyst (MPTC)16 mol%kapp = 0.018 min-1
SolventTolueneMaximizes interfacial area
NaOH Concentration2.0 g/10 mL H2OBalances deprotonation and catalyst activity

Multi-site phase-transfer catalysts (e.g., 1,3,5,7-tetrabenzylhexamethylenetetrammonium tetrabromide) enhance reactivity by stabilizing the transition state at liquid-liquid interfaces. The reaction follows pseudo-first-order kinetics, with rate-limiting nucleophilic attack by the thiolate anion [4].

Oxidation-State Manipulation in Sulfur-Containing Intermediate Synthesis

The methylsulfanyl group (-SCH3) is introduced via a two-step sequence:

  • Thiolation: A benzimidazole-2-thiol intermediate is generated by treating 2-chlorobenzimidazole with Na2S under PTC conditions [4].
  • Methylation: The thiol is methylated using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K2CO3).

Radical-based methods offer an alternative pathway. Radical S-adenosylmethionine (RaS) enzymes, such as those identified in RiPP biosynthesis, catalyze β-thioether bond formation via a radical-mediated mechanism [6]. While enzymatic approaches remain exploratory for small-molecule synthesis, chemical analogs using Fe-S clusters and S-adenosylmethionine mimics show promise for stereocontrolled thioether formation [6].

Ultrasound-Assisted N-Alkylation Techniques for Hybrid Salt Derivatives

The pyridinium N-oxide moiety is installed via ultrasound-assisted N-alkylation. Comparative studies demonstrate the superiority of ultrasound over conventional heating [4]:

MethodYield (%)Time (min)
Conventional Heating62240
Ultrasound (28 kHz)8945

Ultrasound accelerates the reaction through cavitation-induced mass transfer and microjetting, which enhance the interaction between the pyridine N-oxide precursor and the alkylating agent (e.g., methyl bromide). Optimal conditions use toluene as the solvent and tetrabutylammonium bromide as the PTC agent, achieving >85% conversion at 50°C [4].

Covalent Inhibition Mechanisms of Hydrogen/Potassium-Adenosine Triphosphatase Proton Pumps

The gastric hydrogen/potassium-adenosine triphosphatase enzyme system serves as the primary molecular target for 6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole. This transmembrane protein complex, consisting of a catalytic alpha subunit containing ten transmembrane segments and a regulatory beta subunit, facilitates electroneutral exchange of cytoplasmic protons for extracytoplasmic potassium ions through adenosine triphosphate-driven conformational changes [3] [4].

The covalent inhibition mechanism proceeds through a highly orchestrated sequence of chemical transformations that exploit the unique acidic microenvironment of the gastric parietal cell. Initial target engagement requires the compound to accumulate selectively within the secretory canaliculus, where the physiological conditions favor subsequent activation steps [5] [2]. The hydrogen/potassium-adenosine triphosphatase undergoes continuous conformational cycling between distinct enzymatic states, designated as E1 and E2 configurations, which differ in their accessibility to inhibitor molecules and susceptibility to covalent modification [3] [4].

Research utilizing advanced electrophysiological techniques has demonstrated that the alpha subunit contains twenty-eight cysteine residues distributed throughout its complex tertiary structure [6]. Among these cysteine residues, three specific amino acid positions demonstrate particular reactivity toward activated benzimidazole derivatives: cysteine-813, cysteine-822, and cysteine-892 [5] [2] [6]. Cysteine-813, located within the luminal vestibule between transmembrane segments five and six, serves as the primary target for all activated proton pump inhibitor structures regardless of their specific chemical reactivity profiles [6].

The differential binding patterns observed among various proton pump inhibitors reflect subtle variations in their activation kinetics and molecular geometry. Compounds exhibiting rapid activation kinetics, such as omeprazole and lansoprazole, primarily form disulfide bonds with cysteine-813 and cysteine-892, while slowly activated inhibitors like pantoprazole additionally interact with cysteine-822 [5] [2]. This cysteine-822 binding confers exceptional stability to the covalent enzyme-inhibitor complex, rendering it resistant to reduction by cellular reducing agents such as glutathione [2].

Sulfenamide Rearrangement Kinetics in Acidic Microenvironments

The transformation of 6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole from its pharmacologically inactive prodrug form to the reactive sulfenamide intermediate occurs through a precisely controlled sequence of acid-catalyzed reactions. This activation process demonstrates exquisite pH sensitivity, with optimal conversion rates occurring at pH values below 2.0, conditions that exist exclusively within the secretory canaliculus of stimulated parietal cells [5] [2] [6].

The initial step involves protonation of the pyridine nitrogen atom, which possesses a primary dissociation constant between 3.83 and 4.53 depending on the specific substituent pattern [7] [6]. This protonation event serves dual purposes: facilitating accumulation of the compound within the acidic compartment through ion trapping mechanisms, and preparing the molecule for subsequent intramolecular rearrangement reactions [2] [6]. The degree of pyridine nitrogen protonation at gastric pH approaches completion, ensuring efficient localization of the inhibitor at its intended site of action.

Following pyridine protonation, the benzimidazole moiety undergoes secondary protonation at the N3 position, characterized by a dissociation constant approximately 1.0 [7] [6]. This second protonation step proves critical for activation because the positively charged benzimidazole nitrogen withdraws electron density from the adjacent C2 carbon through inductive effects, rendering this position highly electrophilic and susceptible to nucleophilic attack [6]. The protonation equilibrium establishes a dynamic balance between the diprotonated species and two distinct monoprotonated forms, only one of which possesses the appropriate electronic configuration for intramolecular cyclization.

The rate-limiting step in sulfenamide formation involves intramolecular nucleophilic attack by the unprotonated pyridine nitrogen on the electrophilic C2 carbon of the protonated benzimidazole ring [6]. This reaction proceeds through formation of a transient spiro intermediate, characterized by the presence of two ring systems joined at a single quaternary carbon center. The spiro intermediate rapidly rearranges through heterolytic cleavage of the sulfur-nitrogen bond, generating either a tetracyclic sulfenamide or sulfenic acid species [5] [2] [6].

Kinetic studies employing ultraviolet-visible spectroscopy and nuclear magnetic resonance techniques have revealed that sulfenamide formation follows second-order kinetics with respect to hydroxide ion concentration in aqueous solutions [8]. The measured rate constant of approximately 8.6 × 10³ M⁻¹s⁻¹ for base-catalyzed ring opening reflects the intrinsic reactivity of the cyclic sulfenamide structure under physiological conditions [8]. However, the acidic environment of the parietal cell favors stabilization of the sulfenamide form, extending its half-life sufficiently to permit selective interaction with target cysteine residues.

The electronic characteristics of substituents positioned on both the pyridine and benzimidazole ring systems exert profound influences on sulfenamide formation kinetics [6]. Electron-donating groups located at the 5-position of the benzimidazole ring enhance the basicity of the N3 nitrogen, increasing the fraction existing in protonated form at gastric pH values. This effect accelerates sulfenamide formation by stabilizing the electrophilic intermediate and facilitating the intramolecular cyclization reaction [6]. Conversely, electron-withdrawing substituents decrease the rate of activation by reducing the nucleophilicity of the pyridine nitrogen and destabilizing the transition state leading to spiro intermediate formation.

The spatial arrangement of functional groups within the activated sulfenamide structure optimizes its reactivity toward thiol nucleophiles while minimizing non-specific interactions with other cellular components. Molecular dynamics simulations indicate that the sulfur atom adopts a geometry conducive to S-N bond heterolysis and subsequent disulfide formation with appropriately positioned cysteine residues [9]. The tetracyclic architecture constrains the reactive sulfur center within a defined spatial envelope, enhancing selectivity for target cysteine residues while reducing the probability of reaction with off-target thiols.

Steric and Electronic Modulation of Pyridine Dissociation Constant for Optimal Target Binding

The pyridine ring system within 6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole serves as a critical determinant of both pharmacokinetic behavior and target engagement specificity. The intrinsic basicity of this heterocyclic nitrogen, quantified through its dissociation constant, governs the compound's distribution between protonated and neutral forms under physiological conditions, thereby controlling its ability to traverse biological membranes and accumulate at the intended site of action [10] [11] [12].

Systematic structure-activity relationship studies have established that pyridine dissociation constants within the range of 3.5 to 5.0 provide optimal balance between systemic bioavailability and target selectivity [7] [6]. Values below this range result in excessive protonation under physiological pH conditions, limiting membrane permeability and reducing the compound's ability to reach its intracellular target. Conversely, dissociation constants above 5.0 compromise the acid-trapping mechanism essential for selective accumulation within parietal cells, potentially leading to reduced therapeutic efficacy and increased systemic exposure.

The presence of methoxy and methyl substituents on the pyridine ring introduces both steric and electronic perturbations that fine-tune the nitrogen's basicity through multiple mechanisms [13] [14]. Methoxy groups positioned at the 4-position exert electron-donating effects through resonance interactions, increasing electron density on the pyridine nitrogen and elevating its dissociation constant [14]. This electronic activation enhances the nitrogen's proton affinity, facilitating formation of the positively charged pyridinium species required for acid-trapping within gastric parietal cells.

Methyl substituents located at the 3- and 5-positions contribute both electronic and steric effects that modulate pyridine reactivity in complex ways [13]. The electron-donating inductive effects of these alkyl groups increase the pyridine nitrogen's basicity, similar to methoxy substitution but with reduced magnitude [14]. However, steric interactions between adjacent methyl groups and the sulfinyl linkage introduce conformational constraints that influence the molecule's three-dimensional structure and its ability to adopt the specific geometry required for optimal target binding.

Advanced computational studies employing density functional theory calculations have revealed that the optimal pyridine dissociation constant for target engagement occurs when the nitrogen exhibits approximately 90% protonation at pH 1.3, the typical acidity of the gastric secretory canaliculus [7]. This protonation level ensures efficient ion trapping while maintaining sufficient quantities of the neutral form necessary for membrane permeation and intracellular distribution. Deviations from this optimal protonation pattern result in either inadequate target accumulation or reduced systemic clearance, both of which compromise therapeutic effectiveness.

The geometric relationship between the pyridine ring and the benzimidazole moiety proves equally critical for optimal target engagement [15]. Nuclear magnetic resonance spectroscopic studies have demonstrated that the sulfinyl linkage adopts a preferred conformation that positions the two heterocyclic systems in a near-perpendicular arrangement [7]. This spatial organization facilitates the intramolecular nucleophilic attack required for activation while minimizing steric clashes that could impede the cyclization reaction.

Substituent effects on pyridine electronics extend beyond simple inductive and resonance contributions to encompass more subtle polarization effects that influence molecular recognition by target proteins [13]. The methoxy group at the 4-position creates a localized region of increased electron density that can participate in favorable electrostatic interactions with complementary charged or polar residues within the hydrogen/potassium-adenosine triphosphatase binding site. Similarly, the methyl substituents provide hydrophobic surface area that enhances binding affinity through van der Waals interactions with nonpolar amino acid side chains.

The oxidized pyridine nitrogen, present as a pyridine N-oxide in 6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole, introduces additional complexity to the structure-activity relationships governing target binding [1]. This functional group modification significantly alters the electronic distribution within the pyridine ring, reducing the nitrogen's basicity while introducing a permanent positive charge that enhances water solubility and modifies tissue distribution patterns. The N-oxide functionality also serves as a potential site for metabolic reduction, providing an additional pathway for drug inactivation and clearance.

Experimental binding affinity measurements using recombinant hydrogen/potassium-adenosine triphosphatase preparations have confirmed that pyridine dissociation constant optimization directly correlates with inhibitor potency [15]. Compounds exhibiting dissociation constants within the optimal range demonstrate IC₅₀ values in the low micromolar range, while derivatives with suboptimal basicity show reduced binding affinity and diminished biological activity. These relationships underscore the critical importance of precise electronic tuning for achieving maximal therapeutic benefit.

Allosteric Modulation of Voltage-Gated Ion Channels

Beyond its primary mechanism of hydrogen/potassium-adenosine triphosphatase inhibition, 6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole demonstrates significant interactions with various voltage-gated ion channel subtypes through allosteric modulation mechanisms. These secondary pharmacological effects, while not responsible for the compound's primary therapeutic indication, contribute to its overall pharmacological profile and may influence both therapeutic efficacy and potential adverse effects [16] [17] [18].

The benzimidazole scaffold represents a privileged structure in medicinal chemistry, capable of interacting with diverse protein targets through multiple binding modes [19] [20] [21]. In the context of voltage-gated ion channels, benzimidazole derivatives can function as positive allosteric modulators, negative allosteric modulators, or allosteric agonists depending on their specific substitution patterns and the particular channel subtype involved [19] [20]. These interactions occur at binding sites spatially distinct from the channels' orthosteric ligand recognition domains, allowing for modulation of channel function without directly competing with endogenous activators or inhibitors.

The human ether-a-go-go-related gene potassium channel emerges as a particularly important target for proton pump inhibitor-mediated allosteric modulation [22] [18]. Electrophysiological studies conducted using patch-clamp techniques have demonstrated that clinically relevant concentrations of various proton pump inhibitors, including compounds structurally related to 6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole, induce concentration-dependent inhibition of human ether-a-go-go-related gene current amplitude [22] [18].

Molecular dynamics simulations have provided detailed insights into the binding mechanisms underlying human ether-a-go-go-related gene channel modulation by benzimidazole-containing compounds [18]. These computational studies reveal that proton pump inhibitors can enter the channel's intracellular cavity through the open pore, where they establish favorable interactions with amino acid residues lining the conduction pathway. The binding poses adopted by different proton pump inhibitors vary significantly, with some compounds preferentially occupying sites near the intracellular entrance while others penetrate more deeply toward the selectivity filter region [18].

The differential binding geometries observed for various proton pump inhibitors correlate with their relative potencies as human ether-a-go-go-related gene channel inhibitors [18]. Compounds that bind in close proximity to the selectivity filter, such as pantoprazole and lansoprazole, demonstrate more potent inhibitory effects compared to those that preferentially associate with the intracellular cavity entrance. These structural relationships suggest that the depth of penetration into the channel pore directly influences the degree of functional modulation achieved.

Allosteric modulation of voltage-gated sodium channels represents another significant pharmacological property of benzimidazole-containing compounds [23]. The C-terminal domains of voltage-gated sodium channel isoforms exhibit considerable amino acid sequence divergence despite high overall homology among their pore-forming subunits, providing opportunities for development of isoform-selective modulators [23]. Benzimidazole derivatives can potentially target protein-protein interaction interfaces between sodium channel C-terminal domains and auxiliary proteins, thereby modulating channel function through indirect mechanisms.

The therapeutic implications of voltage-gated ion channel modulation by 6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole extend beyond simple off-target effects to encompass potential cardiovascular safety considerations [22] [18]. Inhibition of human ether-a-go-go-related gene potassium channels can prolong cardiac action potential duration and increase the risk of potentially life-threatening arrhythmias characterized by abnormal QT interval prolongation on electrocardiographic recordings.

Clinical studies involving large patient populations have confirmed the association between proton pump inhibitor therapy and increased risk of QT interval prolongation [18]. Retrospective analysis of 3,867 United States veterans, including 1,289 proton pump inhibitor-treated subjects, demonstrated a 20% to 40% increased risk of QT prolongation among patients receiving these medications compared to untreated controls [18]. Importantly, this risk elevation persisted even after controlling for serum magnesium levels, suggesting that direct ion channel effects rather than electrolyte disturbances account for the observed cardiac risks.

The concentration-response relationships governing human ether-a-go-go-related gene channel inhibition by proton pump inhibitors indicate that clinically relevant plasma concentrations can produce significant functional effects [22] [18]. At 10 micromolar concentrations, which fall within the range achieved during routine clinical use, pantoprazole demonstrates 35.4% inhibition of human ether-a-go-go-related gene current amplitude, while lansoprazole, esomeprazole, and omeprazole produce 22.6%, 11.0%, and 10.8% inhibition respectively [22] [18]. These findings underscore the clinical relevance of ion channel modulation as a secondary pharmacological mechanism.

Nicotinic acetylcholine receptors represent additional targets for allosteric modulation by benzimidazole-containing compounds [19]. Structure-activity relationship studies have identified benzimidazole derivatives capable of functioning as either positive or negative allosteric modulators of different nicotinic receptor subtypes, with selectivity profiles determined by specific substitution patterns and stereochemical configurations [19]. These interactions occur through binding sites that overlap partially with those utilized by other allosteric modulators, suggesting common structural determinants for allosteric regulation across this receptor family.

The discovery of benzimidazole-based allosteric modulators has opened new avenues for developing therapeutics with enhanced selectivity and improved safety profiles compared to traditional orthosteric ligands [19] [17]. Allosteric modulators offer several theoretical advantages, including preservation of temporal and spatial patterns of endogenous signaling, reduced potential for receptor desensitization, and improved selectivity through exploitation of less conserved binding sites [16] [17]. These properties make allosteric modulation an attractive approach for targeting voltage-gated ion channels in various therapeutic contexts.

Advanced pharmacological characterization of benzimidazole allosteric modulators has revealed complex modulation patterns that depend on both the specific channel subtype and the particular experimental conditions employed [19] [20]. Some compounds demonstrate concentration-dependent switching between positive and negative modulation, while others exhibit selective effects on specific functional parameters such as activation kinetics, inactivation rates, or voltage-dependent gating properties [19]. These nuanced effects reflect the sophisticated mechanisms underlying allosteric regulation of ion channel function.

The molecular determinants of allosteric modulation specificity continue to be elucidated through combination of mutagenesis studies, computational modeling, and high-resolution structural analysis [16] [17]. Identification of key amino acid residues responsible for modulator binding and subsequent conformational changes provides insights into the structural basis for allosteric effects and guides rational design of improved compounds with enhanced selectivity and potency profiles.

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Dates

Last modified: 04-14-2024

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